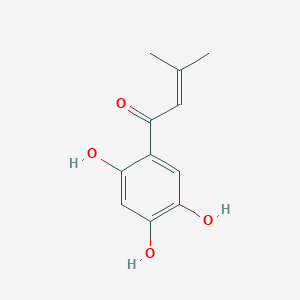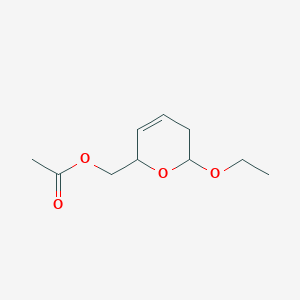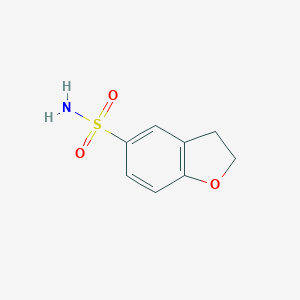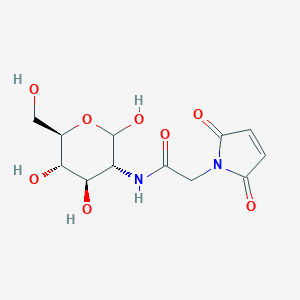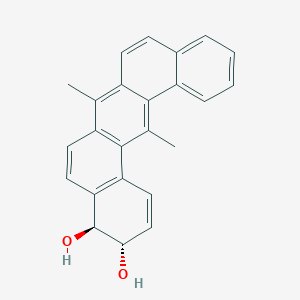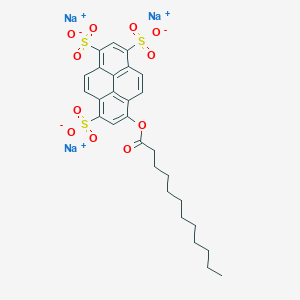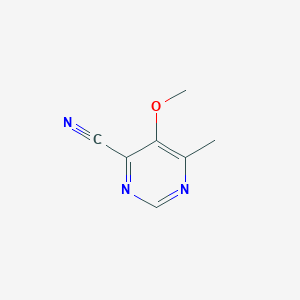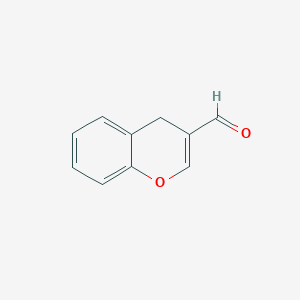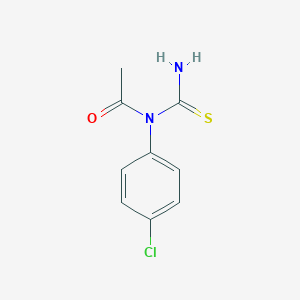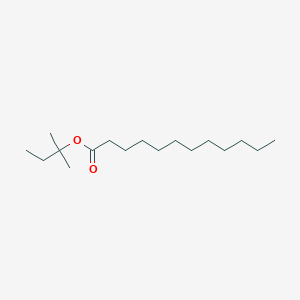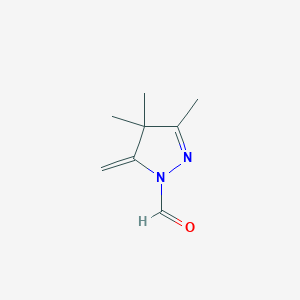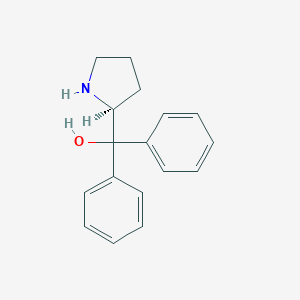![molecular formula C30H39N5O9 B040231 4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid CAS No. 113277-37-5](/img/structure/B40231.png)
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including ring-opening reactions, condensation, and specific functional group transformations. For instance, the synthesis of 4-[(3-acetylphenyl)amino]-2-methylidene-4-oxobutanoic acid through a ring-opening reaction of itaconic anhydride with 3-aminoacetophenone highlights a method that could be adapted for the synthesis of the compound , with characterizations including FT-IR, 1H NMR, and single crystal X-ray diffraction studies (Nayak et al., 2014).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as FT-IR, NMR, and X-ray diffraction. For example, the study by Raju et al. (2015) provides insights into the molecular structure, including vibrational wavenumbers and geometrical parameters, through computational methods and X-ray diffraction, which are critical for understanding the structural aspects of the compound under discussion (Raju et al., 2015).
Chemical Reactions and Properties
The reactivity and chemical behavior of similar compounds have been investigated, revealing important reactions such as oxidative decarboxylation, β-iodination, and specific acylation processes. For instance, the generation and in situ acylation of enaminone anions present a convenient synthesis route that could be relevant to the target compound, showcasing its potential reactivity and functional group transformations (McCombie et al., 1991).
Physical Properties Analysis
The physical properties, such as thermal stability and absorption characteristics, of similar compounds have been characterized using DTA, TGA, and UV-Vis spectrophotometry. These methods provide valuable information on the stability and electronic properties of the compound, which are essential for its handling and application in further studies (Nayak et al., 2014).
Wissenschaftliche Forschungsanwendungen
Fungicidal Activities
The compound, being a complex amino acid derivative, shares structural similarities with certain compounds that have demonstrated potent fungicidal activities. Specifically, amino acid derivatives designed using natural and non-natural amino acids as raw materials have shown remarkable activity against Phytophthora capsici, a pathogen responsible for substantial agricultural loss. These derivatives could serve as lead compounds for developing novel fungicides following further structural modification (Tian et al., 2021).
Antiviral and Cytotoxic Activities
Deep-sea-derived fungi have been a source of unique nitrogenous compounds, including certain amino acid derivatives. These compounds have been isolated and tested for their cytotoxic and antiviral properties, indicating the potential medical applications of complex amino acid derivatives in treating diseases and in pharmaceutical research (Luo et al., 2018).
Optical Properties for Medical Diagnosis
Certain derivatives structurally related to the complex amino acid have been synthesized and studied for their optical properties, particularly as fluorescent probes for β-amyloids. These compounds have shown high binding affinities toward Aβ(1–40) aggregates, suggesting their utility in molecular diagnosis, such as in detecting biomarkers for Alzheimer’s disease (Fa et al., 2015).
Antiproliferative and Antibacterial Properties
Other structurally related derivatives have been synthesized and evaluated for their antiproliferative activity. This research highlights the potential of these compounds in developing treatments for diseases characterized by abnormal cell proliferation. Additionally, certain derivatives have shown potent bactericidal activity against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential in addressing antibiotic resistance issues (Yurttaş et al., 2022), (Zadrazilova et al., 2015).
Eigenschaften
CAS-Nummer |
113277-37-5 |
|---|---|
Produktname |
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-Methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Molekularformel |
C30H39N5O9 |
Molekulargewicht |
613.7 g/mol |
IUPAC-Name |
4-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-3-methyl-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C30H39N5O9/c1-15(2)26(29(42)33-19-8-9-20-16(3)13-25(39)44-22(20)14-19)34-28(41)21-7-6-12-35(21)30(43)18(5)32-27(40)17(4)31-23(36)10-11-24(37)38/h8-9,13-15,17-18,21,26H,6-7,10-12H2,1-5H3,(H,31,36)(H,32,40)(H,33,42)(H,34,41)(H,37,38)/t17-,18-,21-,26-/m0/s1 |
InChI-Schlüssel |
NNGFVQWESFKLFH-BTGSAOCRSA-N |
Isomerische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@@H]3CCCN3C(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)CCC(=O)O |
SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O |
Kanonische SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(C(C)C)NC(=O)C3CCCN3C(=O)C(C)NC(=O)C(C)NC(=O)CCC(=O)O |
Sequenz |
AAPV |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-[(10R,11S,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl]sulfanylpropanoic acid](/img/structure/B40148.png)
